![molecular formula C8H7F3N2O2 B11804708 7-(2,2,2-Trifluoroacetyl)-2,3-dihydro-1H-pyrrolo[1,2-a]imidazol-5(6H)-one](/img/structure/B11804708.png)

7-(2,2,2-Trifluoroacetyl)-2,3-dihydro-1H-pyrrolo[1,2-a]imidazol-5(6H)-one

- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.

- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Übersicht

Beschreibung

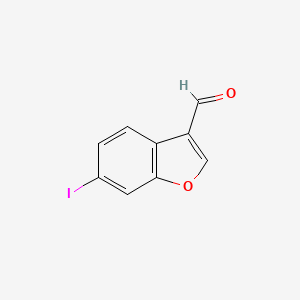

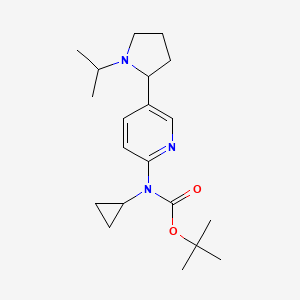

7-(2,2,2-Trifluoracetyl)-2,3-dihydro-1H-pyrrolo[1,2-a]imidazol-5(6H)-on ist eine heterocyclische Verbindung, die eine Trifluoracetylgruppe aufweist, die an einen Pyrroloimidazol-Kern gebunden ist.

Herstellungsmethoden

Synthesewege und Reaktionsbedingungen

Die Synthese von 7-(2,2,2-Trifluoracetyl)-2,3-dihydro-1H-pyrrolo[1,2-a]imidazol-5(6H)-on beinhaltet typischerweise die Trifluoracetylierung von Imidazolen. Eine übliche Methode beinhaltet die Reaktion von Imidazolderivaten mit Trifluoressigsäureanhydrid unter kontrollierten Bedingungen. Die Reaktion wird in der Regel unter einer inerten Atmosphäre, wie z. B. Stickstoff oder Argon, durchgeführt, um unerwünschte Nebenreaktionen zu verhindern. Die verwendete Temperatur und das Lösungsmittel können variieren, aber übliche Lösungsmittel sind Dichlormethan und Acetonitril .

Industrielle Produktionsmethoden

Die industrielle Produktion dieser Verbindung kann ähnliche Synthesewege, aber in größerem Maßstab, umfassen. Die Verwendung von Durchflussreaktoren und automatisierten Systemen kann die Effizienz und Ausbeute des Produktionsprozesses verbessern. Außerdem werden Reinigungsverfahren wie Umkristallisation und Chromatographie eingesetzt, um das gewünschte Produkt mit hoher Reinheit zu erhalten.

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions

The synthesis of 7-(2,2,2-Trifluoroacetyl)-2,3-dihydro-1H-pyrrolo[1,2-a]imidazol-5(6H)-one typically involves the trifluoroacylation of imidazoles. One common method involves the reaction of imidazole derivatives with trifluoroacetic anhydride under controlled conditions. The reaction is usually carried out in an inert atmosphere, such as nitrogen or argon, to prevent unwanted side reactions. The temperature and solvent used can vary, but common solvents include dichloromethane and acetonitrile .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, purification techniques such as recrystallization and chromatography are employed to obtain the desired product with high purity.

Analyse Chemischer Reaktionen

Reaktionstypen

7-(2,2,2-Trifluoracetyl)-2,3-dihydro-1H-pyrrolo[1,2-a]imidazol-5(6H)-on kann verschiedene chemische Reaktionen eingehen, darunter:

Oxidation: Die Verbindung kann mit Oxidationsmitteln wie Kaliumpermanganat oder Wasserstoffperoxid oxidiert werden.

Reduktion: Reduktionsreaktionen können mit Reduktionsmitteln wie Natriumborhydrid oder Lithiumaluminiumhydrid durchgeführt werden.

Substitution: Die Trifluoracetylgruppe kann durch nucleophile Substitutionsreaktionen durch andere funktionelle Gruppen substituiert werden.

Häufige Reagenzien und Bedingungen

Oxidation: Kaliumpermanganat in saurer Umgebung.

Reduktion: Natriumborhydrid in Methanol oder Ethanol.

Substitution: Nukleophile wie Amine oder Thiole in Gegenwart einer Base wie Natriumhydroxid.

Hauptprodukte, die gebildet werden

Oxidation: Bildung von Carbonsäuren oder Ketonen.

Reduktion: Bildung von Alkoholen oder Aminen.

Substitution: Bildung von substituierten Imidazolderivaten.

Wissenschaftliche Forschungsanwendungen

Chemie

In der Chemie wird 7-(2,2,2-Trifluoracetyl)-2,3-dihydro-1H-pyrrolo[1,2-a]imidazol-5(6H)-on als Baustein für die Synthese komplexerer Moleküle verwendet.

Biologie

In der biologischen Forschung wird diese Verbindung auf ihr Potenzial als bioaktives Molekül untersucht. Ihre Fähigkeit, mit biologischen Zielmolekülen zu interagieren, macht sie zu einem Kandidaten für die Wirkstoffforschung und -entwicklung. Forscher untersuchen ihre Auswirkungen auf verschiedene Enzyme und Rezeptoren, um ihr potenzielles therapeutisches Anwendungsspektrum zu verstehen .

Medizin

In der Medizin werden Derivate dieser Verbindung auf ihr Potenzial als pharmazeutische Wirkstoffe untersucht. Die Trifluormethylgruppe ist dafür bekannt, die metabolische Stabilität und Bioverfügbarkeit von Medikamenten zu verbessern, was diese Verbindung zu einem wertvollen Gerüst für das Wirkstoffdesign macht .

Industrie

Im Industriesektor wird 7-(2,2,2-Trifluoracetyl)-2,3-dihydro-1H-pyrrolo[1,2-a]imidazol-5(6H)-on bei der Entwicklung fortschrittlicher Materialien eingesetzt. Die Einarbeitung in Polymere und Beschichtungen kann ihre thermische und chemische Beständigkeit verbessern, was sie für Hochleistungsanwendungen geeignet macht .

Wirkmechanismus

Der Wirkmechanismus von 7-(2,2,2-Trifluoracetyl)-2,3-dihydro-1H-pyrrolo[1,2-a]imidazol-5(6H)-on beinhaltet seine Wechselwirkung mit spezifischen molekularen Zielmolekülen. Die Trifluoracetylgruppe kann Wasserstoffbrückenbindungen und elektrostatische Wechselwirkungen mit Aminosäureresten in Proteinen eingehen, was ihre Funktion beeinflusst. Darüber hinaus kann die Verbindung die Enzymaktivität durch Bindung an aktive oder allosterische Stellen modulieren, was zu Veränderungen in Stoffwechselwegen führt .

Wirkmechanismus

The mechanism of action of 7-(2,2,2-Trifluoroacetyl)-2,3-dihydro-1H-pyrrolo[1,2-a]imidazol-5(6H)-one involves its interaction with specific molecular targets. The trifluoroacetyl group can form hydrogen bonds and electrostatic interactions with amino acid residues in proteins, affecting their function. Additionally, the compound can modulate enzyme activity by binding to active sites or allosteric sites, leading to changes in metabolic pathways .

Vergleich Mit ähnlichen Verbindungen

Ähnliche Verbindungen

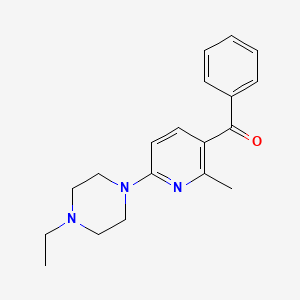

- 2-(Trifluoracetyl)imidazole

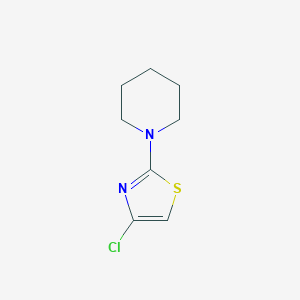

- 2-Trifluoracetyl-1,3-thiazole

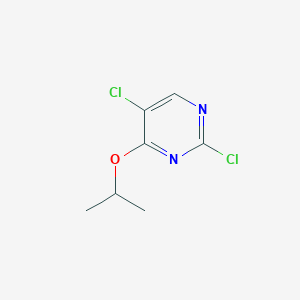

- 2-Trifluoracetyl-1,3-oxazole

Einzigartigkeit

Im Vergleich zu ähnlichen Verbindungen zeichnet sich 7-(2,2,2-Trifluoracetyl)-2,3-dihydro-1H-pyrrolo[1,2-a]imidazol-5(6H)-on durch seinen einzigartigen Pyrroloimidazol-Kern aus. Diese Struktur bietet zusätzliche Stellen für die Funktionalisierung, wodurch eine Vielzahl von Derivaten mit maßgeschneiderten Eigenschaften hergestellt werden kann. Das Vorhandensein der Trifluoracetylgruppe erhöht außerdem ihre chemische Stabilität und Reaktivität, was sie zu einer vielseitigen Verbindung für verschiedene Anwendungen macht .

Eigenschaften

Molekularformel |

C8H7F3N2O2 |

|---|---|

Molekulargewicht |

220.15 g/mol |

IUPAC-Name |

7-(2,2,2-trifluoroacetyl)-1,2,3,6-tetrahydropyrrolo[1,2-a]imidazol-5-one |

InChI |

InChI=1S/C8H7F3N2O2/c9-8(10,11)6(15)4-3-5(14)13-2-1-12-7(4)13/h12H,1-3H2 |

InChI-Schlüssel |

FGKSMCIIGXOPME-UHFFFAOYSA-N |

Kanonische SMILES |

C1CN2C(=O)CC(=C2N1)C(=O)C(F)(F)F |

Herkunft des Produkts |

United States |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![7-Morpholinothiazolo[4,5-d]pyrimidin-5-amine](/img/structure/B11804638.png)

![2-(7-(Cyclopropanecarbonyl)-5-oxo-2,3,5,6-tetrahydropyrrolo[2,1-b]thiazol-6-yl)acetic acid](/img/structure/B11804685.png)

![5,6-Dihydro-4H-pyrrolo[1,2-b]pyrazole-2-carbonitrile](/img/structure/B11804689.png)